molecular formula C11H14Cl2O2 B3025384 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid CAS No. 1022462-94-7

10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid

Cat. No.: B3025384
CAS No.: 1022462-94-7
M. Wt: 249.13 g/mol
InChI Key: KTMXBVDXHDBMDV-UHFFFAOYSA-N
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Description

10,10-Dichlorotricyclo[7100~4,6~]decane-5-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 10,10-Dichlorotricyclo[7100~4,6~]decane-5-carboxylic acid typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactionsThe carboxylic acid group is then introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide .

Chemical Reactions Analysis

10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid finds applications in diverse scientific research areas:

Mechanism of Action

The mechanism of action of 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The chlorine atoms and carboxylic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Compared to other tricyclic compounds, 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid is unique due to its chlorine atoms and carboxylic acid group. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable subject for scientific research and industrial applications.

Properties

IUPAC Name

10,10-dichlorotricyclo[7.1.0.04,6]decane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O2/c12-11(13)7-3-1-5-6(2-4-8(7)11)9(5)10(14)15/h5-9H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMXBVDXHDBMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393779
Record name 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022462-94-7
Record name 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Reactant of Route 2
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Reactant of Route 3
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Reactant of Route 4
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Reactant of Route 5
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Reactant of Route 6
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid

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